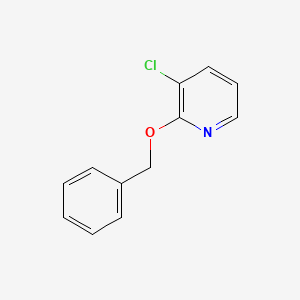

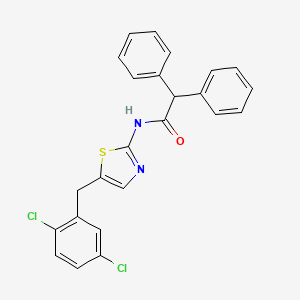

2-(Benzyloxy)-3-chloropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “2-(Benzyloxy)-3-chloropyridine” is not available in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties of “2-(Benzyloxy)-3-chloropyridine” are not available in the sources I have access to .Aplicaciones Científicas De Investigación

Synthesis of Novel Chalcones

2-(Benzyloxy)-3-chloropyridine: is utilized in the synthesis of novel chalcone derivatives. These derivatives are known for their wide applications in pharmaceutical and medicinal chemistry, particularly due to their antimicrobial properties . The process involves coupling with aromatic substituted aldehyde to produce compounds that are then characterized by various spectroscopic methods and tested for antimicrobial activity.

Antioxidant and Antimicrobial Agent Development

This compound serves as a precursor in the development of antioxidants and antimicrobial agents. Research indicates that derivatives of 2-(Benzyloxy)-3-chloropyridine have been synthesized and evaluated for their potential in treating bacterial infections and reducing oxidative stress in biological systems .

Pharmaceutical Intermediate

In pharmaceutical research, 2-(Benzyloxy)-3-chloropyridine acts as an intermediate in the synthesis of more complex molecules. It’s particularly useful in the preparation of sequential polypeptides and multidentate chelating ligands, which have significant implications in drug development and biochemistry .

Material Science and Surface Engineering

The compound’s derivatives are explored in material science for the design of antimicrobial surfaces. Inspired by natural structures, these surfaces aim to prevent biofouling and microbial contamination, which is crucial in medical devices and implants .

Organic Synthesis

2-(Benzyloxy)-3-chloropyridine: is employed in organic synthesis to create various heterocyclic compounds. These compounds are often used in the study of chemical reactions and mechanisms, as well as in the development of new synthetic methodologies .

Ligand for Metal Complexes

The compound is used to synthesize ligands for metal complexes. These complexes have diverse applications, including catalysis, material science, and as models for biological systems. The ligands derived from 2-(Benzyloxy)-3-chloropyridine can bind to metals, forming complexes that are studied for their structural and electronic properties .

Mecanismo De Acción

Target of Action

Benzylic compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds are known to undergo various reactions, including oxidation and reduction . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions can influence various metabolic pathways in the body.

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-2-phenylmethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCDGBHJFZNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-3-chloropyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)

![3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile](/img/structure/B3008357.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)

![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)

![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)